Ranatuerin-2Va
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLLDTIKNTAKNLAVGLLDKIKCKMTGC |
Origin of Product |
United States |
Natural Occurrence and Discovery of Ranatuerin 2
Isolation Methodologies from Amphibian Dermal Secretions
The discovery of ranatuerin peptides, including Ranatuerin-2Va, is intrinsically linked to the analysis of amphibian skin secretions. These secretions are a rich source of biologically active molecules. nih.govnih.gov The process of isolating these peptides is a multi-step procedure that begins with the collection of the dermal secretions.
A common and humane method for stimulating the release of these secretions is through mild electrical stimulation of the dorsal skin surface. mdpi.comnih.govresearchgate.net This stress-induced secretion is then carefully collected.
Following collection, the crude secretion undergoes a series of purification and analytical steps:
Lyophilization and Extraction: The collected secretion is often lyophilized (freeze-dried) to create a stable powder, which is then reconstituted in an appropriate acidic solution to extract the peptides.
Centrifugation: The reconstituted solution is centrifuged to remove cellular debris and other insoluble materials.
Fractionation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a key step in separating the complex mixture of peptides. The extract is passed through an RP-HPLC column, which separates molecules based on their hydrophobicity. Peptides are eluted from the column using a gradient of an organic solvent, typically acetonitrile, in an aqueous acidic solution. nih.gov The different peptide fractions are collected as they elute from the column.
Mass Spectrometry: The molecular masses of the peptides in each fraction are determined using mass spectrometry. This allows for the identification of fractions containing peptides of interest, such as those with masses corresponding to the ranatuerin family. nih.gov
Amino Acid Sequencing: To determine the primary structure (the amino acid sequence) of the purified peptide, automated Edman degradation or mass spectrometry-based sequencing techniques are employed.
More advanced molecular biology techniques are also utilized. A "shotgun" cloning approach can be used to identify the cDNA encoding the peptide's precursor from a skin secretion-derived cDNA library. mdpi.comnih.govnih.gov This method provides the full amino acid sequence of the precursor protein, which includes a signal peptide, an acidic spacer region, and the mature peptide. nih.govresearchgate.net
Identification and Characterization of Ranatuerin-2 (B1576050) Variants from Diverse Rana Species
The ranatuerin-2 family of peptides has been identified in a variety of frog species, primarily from the genera Rana and Lithobates (a genus that includes species formerly classified as Rana). mdpi.comcore.ac.uk While these peptides share structural similarities, particularly a conserved C-terminal cyclic domain formed by a disulfide bridge, their primary amino acid sequences can be quite variable. mdpi.comnih.govresearchgate.net This variability gives rise to a diverse array of ranatuerin-2 variants, each with potentially unique properties.
Ranatuerin-2 peptides were first identified in the skin of the American bullfrog, Lithobates catesbeianus (formerly Rana catesbeiana). mdpi.comcapes.gov.br Since then, numerous variants have been discovered in other North American and Eurasian frog species. mdpi.com For instance, research on the carpenter frog, Rana virgatipes, led to the identification of three ranatuerin-2 peptides. nih.govresearchgate.net Similarly, studies on the northern leopard frog, Rana pipiens, have revealed the presence of several ranatuerin-2 peptides, including ranatuerin-2P, ranatuerin-2Pb, and ranatuerin-2Pc. nih.govuzh.chnih.gov
The characterization of these variants involves determining their amino acid sequence and comparing them to other known ranatuerin-2 peptides. This comparative analysis helps in understanding the evolutionary relationships between different frog species and the structure-activity relationships of the peptides themselves. core.ac.uk For example, while the primary structures of ranatuerin-2 peptides are not highly conserved, the cysteine residues that form the C-terminal "Rana box" are typically invariant. mdpi.com
Below is a table detailing some of the identified Ranatuerin-2 variants, the species they were isolated from, and their amino acid sequences.
| Peptide Name | Species of Origin | Amino Acid Sequence |
| Ranatuerin-2P | Rana pipiens | GLLGSVKSVGKNLGSFLSKIKCKITKC |
| Ranatuerin-2Pa | Rana pipiens | GLLGSVKSVGKNLGSFLSKIKCKITK-amide |
| Ranatuerin-2Pb | Rana pipiens | GLLGSVKSVGKNLGSFLSKIKCKITKC-OH |
| Ranatuerin-2Pc | Rana pipiens | GLLGSVKSVGKNLGSFLSKIKCKITKCKITKC |
| This compound | Rana virgatipes | GLLSAVKSVAKNLGSFLPKVKCKITKC |
| Ranatuerin-2Vb | Rana virgatipes | GLLSAVKSVAKNLGSFLPKVKCKITKCKITKC |
| Ranatuerin-2Vc | Rana virgatipes | GLLSAVKSVAKNLGSFLPKVKCKITK-amide |
| Ranatuerin-2AW | Amolops wuyiensis | GFMDTAKNVAKNVAATLLDKLKCKITGGC |
| Ranatuerin-2CHb | Rana chosenica | GLLDIVKGVGKNLLKAFTSKIKCKITKC |
| Ranatuerin-2ONa | Rana ornativentris | GLLDSVKGVAKNLLKAFTSKIKCKITKC |
This table is generated based on available data from scientific literature. Sequences and species may be subject to updates with further research.
The study of these variants, like this compound, provides valuable insights into the chemical diversity of amphibian defense mechanisms and the evolutionary pressures that shape them. The structural variations among these peptides are thought to provide the frog with a broad spectrum of protection against different microbial threats. google.com
Molecular Architecture and Primary Sequence Analysis of Ranatuerin 2
Analysis of Amino Acid Sequence Homology and Conservation Patterns
The primary structure of ranatuerin peptides, including Ranatuerin-2Va, is characterized by a notable degree of variability. nih.govmdpi.com However, certain residues and regions exhibit significant conservation, which is crucial for their biological function. The amino acid sequence of this compound, sourced from the Chinese bamboo leaf odorous frog (Rana versabilis), is GLLDTIKNTAKNLAVGLLDKIKCKMTGC. bicnirrh.res.in
Members of the ranatuerin-2 (B1576050) family typically consist of a variable N-terminal region and a more conserved C-terminal domain. nih.gov A key conserved feature is the presence of two cysteine residues near the C-terminus, which are invariant in most ranatuerin-2 peptides. nih.gov These cysteines are essential for the formation of a disulfide bridge, a characteristic structural element of this peptide family.
Comparative analysis of ranatuerin-2 precursors from different frog species reveals a typical structure that includes a signal peptide region of 22 amino acids, an acidic spacer peptide region, and a classical -KR- propeptide convertase processing site. nih.govresearchgate.net While the mature peptide sequences show considerable divergence, the precursor organization is a conserved feature.
Table 1: Amino Acid Sequences of Selected Ranatuerin-2 Peptides
| Peptide Name | Organism | Amino Acid Sequence |
|---|---|---|
| This compound | Rana versabilis | GLLDTIKNTAKNLAVGLLDKIKCKMTGC |
| Ranatuerin-2PLx | Rana palustris | GFLSFLKGIAKGVAKNAALSKLL-CKISKKC |
| Ranatuerin-2-AW (R2AW) | Amolops wuyiensis | GFMDTAKNVAKNVAATLLDKLKCKITGGC |
| Ranatuerin-2Pb | Rana pipiens | GFFDSVKGVAKGVAKDVLNKLKCKITGGC |
| Ranatuerin-2La | Rana luteiventris | GILDSFKGVAKGVAKDLAGKLLDKLKCKITGC |
This table presents the amino acid sequences of this compound and other selected ranatuerin-2 peptides to illustrate sequence homology and diversity within the subfamily.
Characterization of Cyclic Domains and Disulfide Bridge Topologies (e.g., "Rana box")
A defining characteristic of the ranatuerin-2 family is the presence of a C-terminal cyclic domain formed by a disulfide bond between two conserved cysteine residues. nih.govmdpi.com This cyclic structure is often referred to as the "Rana box". nih.govmdpi.com In this compound, this involves the cysteine residues at positions 22 and 28 of the 28-amino acid sequence. The formation of this disulfide bridge is a critical post-translational modification that stabilizes the peptide's conformation. mdpi.comfrontiersin.org
The "Rana box" is a prevalent feature not only in the ranatuerin-2 family but also in other antimicrobial peptide families found in Ranidae frogs, such as brevinin-1 (B586460) and -2, and esculentin-1 (B1576701) and -2. nih.gov The amino acid sequence within this cyclic domain can vary, typically consisting of 6 to 11 residues. nih.gov The function of the Rana box is a subject of ongoing research. It is believed to contribute to the peptide's net positive charge and may help in stabilizing the helical structure of the N-terminal domain, as well as providing resistance to proteases. mdpi.com
Interestingly, the functional importance of the Rana box appears to differ among peptide families. For some peptides like brevinin, removal of this domain leads to a decrease in antimicrobial activity. nih.gov Conversely, for others such as Esculentin-1, its removal does not significantly impact function. nih.gov In the context of the ranatuerin-2 family, studies have shown that deleting the Rana box can reduce the antibacterial and antiproliferative activities of some members, suggesting its importance for their biological potency. nih.govmdpi.com However, other research indicates that for certain ranatuerin-2 peptides, the disulfide bridge and Rana box may be dispensable for antibacterial activity. mdpi.comnih.gov
Table 2: Characteristics of the "Rana box" in Selected Ranatuerin-2 Peptides
| Peptide Name | Cysteine Positions | Cyclic Domain Sequence |
|---|---|---|
| This compound | Cys22, Cys28 | CKMTGC |
| Ranatuerin-2PLx | Cys22, Cys28 | CKISKKC |
| Ranatuerin-2-AW (R2AW) | Cys23, Cys29 | CKITGGC |
| Ranatuerin-2Pb | Cys24, Cys30 | CKITGGC |
| Ranatuerin-2La | Cys26, Cys32 | CKITGC |
This table details the positions of the cysteine residues and the amino acid sequence of the resulting cyclic "Rana box" for this compound and other related peptides.
Comparative Sequence Alignment and Phylogenetic Relationships within the Ranatuerin-2 Subfamily
The primary structures of ranatuerin-2 peptides serve as valuable molecular markers for exploring the phylogenetic relationships among frog species. nih.gov Phylogenetic analyses based on the amino acid sequences of these peptides have been used to infer evolutionary connections. elkhornsloughctp.orgcore.ac.uk
Cladistic analysis of ranatuerin-2 sequences from various North American frogs has provided insights into the division of species into different genera, such as Rana and Lithobates. core.ac.uk These analyses demonstrate that ranatuerin-2 peptides from frogs within the genus Rana tend to cluster together in a distinct clade. core.ac.uk For example, a phylogenetic tree based on ranatuerin-2 sequences from frogs in the Amerana species group showed a sister-group relationship between Rana cascadae and Rana muscosa. elkhornsloughctp.org
The study of ranatuerin-2 peptides across different species has also revealed instances of gene duplication, leading to the expression of multiple paralogous genes within a single species' lineage. elkhornsloughctp.org The hypervariability in the amino acid sequences of these peptides suggests a rapid rate of evolution, likely driven by the diverse array of pathogens encountered by different frog species in their respective environments. mdpi.commdpi.com This evolutionary pressure has resulted in a wide diversity of antimicrobial peptides, each with a potentially unique spectrum of activity. mdpi.com
Biosynthesis and Post Translational Processing of Ranatuerin 2
cDNA Cloning and Characterization of Ranatuerin-2 (B1576050) Precursor Sequences
The primary structures of ranatuerin-2 peptides are encoded by precursor cDNAs, which have been successfully identified and characterized from the skin secretions of various frog species using molecular cloning techniques. nih.govnih.gov A common and effective method for this discovery is "shotgun" cloning, which utilizes a cDNA library constructed from mRNA isolated directly from the frog's skin secretion. nih.govnih.gov This approach has led to the characterization of precursors for several ranatuerin-2 variants, including ranatuerin-2-AW from Amolops wuyiensis and Ranatuerin-2PLx from the pickerel frog, Rana palustris. nih.govnih.gov
Analysis of the cloned cDNA sequences reveals that ranatuerin-2 peptides are synthesized as larger precursor proteins, often termed prepropeptides. These precursors exhibit a conserved, multi-domain architecture. nih.govresearchgate.netnih.gov The structure typically consists of:
A putative signal peptide at the N-terminus, which is a sequence of approximately 22 hydrophobic amino acid residues that directs the nascent polypeptide into the secretory pathway. nih.govresearchgate.net
An acidic spacer peptide region that follows the signal peptide. nih.govresearchgate.net This domain is thought to maintain the mature peptide in an inactive conformation during storage. uol.de
A propeptide convertase processing site , typically the dibasic motif -Lys-Arg- (-KR-), immediately preceding the mature peptide sequence. nih.govnih.govresearchgate.net
A single copy of the mature ranatuerin-2 peptide sequence at the C-terminus of the precursor. nih.govresearchgate.net
The gene structure for some members of the ranatuerin family, such as ranatuerin-2RC, has been found to be composed of three exons. researchgate.net While the signal peptide sequences are often highly conserved among related species, the sequences of the acidic spacer and the mature peptide itself show greater variability. nih.gov This diversity in the active peptide region is believed to be an evolutionary adaptation to a wide range of pathogens. nih.gov
| Domain | Amino Acid Sequence | Approximate Length (Residues) | Primary Function |
|---|---|---|---|
| Signal Peptide | MKLFASLLFSLVLGVLLSVVCE | 22 | Directs precursor to the secretory pathway |
| Acidic Spacer | EDDNDEEEEADVEEDDE | 17 | Maintains inactivity during storage |
| Cleavage Site | KR | 2 | Recognition site for propeptide convertases |
| Mature Peptide | GFLSFLKGIVSALVSGVAKLICKISGGC | 29 | Biologically active antimicrobial peptide |
Enzymatic Cleavage Sites and Maturation Pathways of Ranatuerin-2
The maturation of ranatuerin-2 from its inactive precursor form into a biologically active peptide is dependent on precise enzymatic cleavage and subsequent post-translational modifications. nih.govmdpi.com This processing pathway ensures the peptide is correctly folded and activated upon secretion from the granular glands.
The key event in the liberation of the mature peptide is the enzymatic cleavage at a specific processing site within the precursor. researchgate.net Ranatuerin-2 precursors contain a highly conserved dibasic amino acid motif, typically Lysine-Arginine (-KR-), which serves as a recognition and cleavage site for propeptide convertases, a class of serine proteases. nih.govnih.gov These enzymes cleave the peptide bond on the C-terminal side of the arginine residue, releasing the mature ranatuerin-2 peptide from the N-terminal signal and acidic spacer regions. nih.govresearchgate.net
Following cleavage, the mature peptide undergoes further crucial modifications. A defining characteristic of most ranatuerin-2 peptides is the presence of a C-terminal cyclic domain formed by an intramolecular disulfide bond between two cysteine residues. nih.gov This structure, often referred to as the "Rana box," is critical for the peptide's biological activity. nih.gov The formation of this disulfide bridge is a post-translational modification that occurs through the oxidation of the sulfhydryl groups of the two cysteine residues, resulting in a stable loop structure. nih.gov This final maturation step is essential for establishing the correct three-dimensional conformation required for its antimicrobial and other biological functions. nih.gov
Regulatory Mechanisms of Ranatuerin-2 Expression in Granular Glands
The synthesis and secretion of ranatuerin-2 are tightly regulated processes, integral to the amphibian innate immune system. nih.govnih.gov These peptides are produced and stored within specialized dermal structures called granular glands. mdpi.comnih.gov The expression of ranatuerin-2 is part of a sophisticated chemical defense strategy that allows the frog to respond rapidly to injury or pathogenic threats. mdpi.comnih.gov
The synthesis of the peptide precursors occurs via ribosomal translation within the cells of the granular glands. mdpi.com The mature peptides are then processed and stored in high concentrations within secretory granules. nih.govnih.gov The release of these stored peptides is not continuous but is an inducible, holocrine process triggered by stimulation of the sympathetic nervous system, which can occur when the amphibian is alarmed, injured, or attacked. nih.govresearchgate.net This stimulation causes myoepithelial cells surrounding the glands to contract, leading to the rupture of the gland and the expulsion of its entire contents, including ranatuerin-2, onto the skin surface. mdpi.com
While the physiological triggers for secretion are well-understood, the specific molecular mechanisms that regulate the rate of ranatuerin-2 gene transcription within the gland cells are less defined. AMP production in some amphibian species can be influenced by factors such as thyroid hormones and may exhibit seasonal variations, suggesting a complex regulatory network. nih.gov However, the precise transcription factors, gene promoters, and signaling pathways that control the level of ranatuerin-2 precursor mRNA synthesis remain an area of ongoing research. nih.gov Understanding these molecular-level regulatory mechanisms is key to providing a complete picture of the amphibian immune defense system. nih.gov
Conformational Studies and Higher Order Structural Elucidation of Ranatuerin 2
Spectroscopic Determination of Secondary Structures (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a primary tool for investigating the secondary structure of peptides like those in the Ranatuerin-2 (B1576050) family. These studies reveal that Ranatuerin-2 peptides typically exist in an unstructured, or random coil, conformation in aqueous solutions. nih.gov However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) or lipid vesicles, they undergo a significant conformational change to adopt a predominantly α-helical structure. nih.govnih.govmdpi.com
For instance, CD spectra of Ranatuerin-2PLx show a random coil pattern in aqueous buffer, but a characteristic α-helical spectrum with negative peaks at 208 and 222 nm in a 50% TFE solution. nih.gov The α-helical content of Ranatuerin-2PLx was calculated to be nearly double that of an analogue where the C-terminal "rana box" loop was removed, highlighting the structural importance of this domain. nih.gov
Similarly, studies on Ranatuerin-2Pb and its truncated analogues demonstrated that all the peptides formed α-helical structures in 50% TFE and in the presence of liposomes mimicking bacterial membranes (POPE/POPG for E. coli and POPC/POPG for S. aureus), while remaining unstructured in an aqueous environment. nih.gov The proportion of α-helix versus other structures like β-sheets, turns, and random coils varies between different Ranatuerin-2 peptides and the specific membrane-mimetic environment used. nih.govresearchgate.net All tested peptides in the Ranatuerin-2AW study, including several analogues, also showed a distinct α-helical structure in 50% TFE. mdpi.comnih.gov
The following table summarizes the estimated secondary structure content for Ranatuerin-2Pb and its analogues in various environments, as determined by CD spectroscopy. nih.govresearchgate.net
| Peptide | Environment | α-Helix (%) | Antiparallel β-Sheet (%) | Parallel β-Sheet (%) | Turn (%) | Other (%) |
| Ranatuerin-2Pb | H₂O | 18.2 | 11.2 | 9.7 | 18.1 | 42.8 |
| 50% TFE/H₂O | 44.8 | 3.5 | 3.6 | 12.1 | 36.0 | |
| POPE/POPG (3:1) | 33.0 | 5.8 | 5.8 | 14.5 | 40.9 | |
| POPC/POPG (1:1) | 41.5 | 4.3 | 4.4 | 13.0 | 36.8 | |
| RPa (Analogue) | H₂O | 16.5 | 12.1 | 10.5 | 18.7 | 42.2 |
| 50% TFE/H₂O | 35.8 | 5.2 | 5.2 | 14.0 | 39.8 | |
| POPE/POPG (3:1) | 36.1 | 5.1 | 5.2 | 14.0 | 39.6 | |
| POPC/POPG (1:1) | 37.0 | 5.0 | 5.0 | 13.8 | 39.2 | |
| RPb (Analogue) | H₂O | 18.5 | 11.0 | 9.6 | 18.0 | 42.9 |
| 50% TFE/H₂O | 43.1 | 3.9 | 4.0 | 12.6 | 36.4 | |
| POPE/POPG (3:1) | 42.8 | 4.0 | 4.0 | 12.7 | 36.5 | |
| POPC/POPG (1:1) | 43.3 | 3.8 | 3.9 | 12.5 | 36.5 |
Advanced Structural Analysis (e.g., Nuclear Magnetic Resonance, X-ray Scattering)
For a more detailed, atomic-level view of the three-dimensional structure, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. nmims.edu While X-ray scattering requires crystalline samples and is thus challenging for peptides that are flexible or adopt different conformations, NMR can determine the structure of peptides in solution, providing a powerful complement to CD spectroscopy. nmims.edumdpi.com
The solution structure of Ranatuerin-2CSa was investigated using proton NMR spectroscopy in a trifluoroethanol (TFE)-water solvent mixture, which mimics the hydrophobic environment of a cell membrane. pdbj.org In a purely aqueous solution, the peptide was found to lack a defined secondary structure, consistent with CD data. pdbj.org However, in the TFE-water mixture, Ranatuerin-2CSa adopted a well-defined helix-turn-helix conformation. pdbj.org Specifically, the structure is characterized by helical segments between residues Isoleucine-2 to Leucine-21 and Lysine-26 to Threonine-30, connected by a turn region involving residues Leucine-22 to Leucine-25. pdbj.org Solid-state NMR has also been used to analyze the structure of the "rana-box" domain in Ranatuerin-2CSa, confirming it possesses a helical structure. nih.gov
This detailed structural information is crucial for understanding how the peptide interacts with bacterial membranes and for guiding the design of synthetic analogues with potentially improved therapeutic properties. pdbj.org
Conformational Transitions in Membrane-Mimetic Environments
The biological activity of Ranatuerin-2 peptides is intrinsically linked to their ability to undergo conformational transitions upon encountering a bacterial membrane. As established by CD and NMR studies, these peptides are largely disordered in aqueous environments but fold into ordered α-helical structures in environments that mimic the cell membrane. nih.govpdbj.org
This transition is crucial for the peptide's function. The unstructured state in the aqueous phase likely prevents aggregation and facilitates diffusion, while the induced α-helical conformation upon reaching a membrane is optimal for membrane interaction and disruption. The amphipathic nature of this induced helix, with hydrophobic and hydrophilic residues segregated on opposite faces, is a key characteristic that allows it to insert into and disrupt the lipid bilayer of bacterial membranes. nih.gov
The choice of membrane-mimetic environment can influence the degree of helicity. Studies with Ranatuerin-2Pb showed it adopts a higher α-helical content in 50% TFE and in vesicles composed of POPC/POPG (mimicking general eukaryotic or some bacterial membranes) compared to vesicles of POPE/POPG (mimicking E. coli membranes). nih.govresearchgate.net This suggests that the lipid composition of the target membrane can modulate the peptide's final, active conformation. The transition from a random coil to an α-helix is a hallmark of many antimicrobial peptides and is a critical step in their mechanism of action. nih.govmdpi.com
Mechanistic Research into Ranatuerin 2 Biological Activity
Investigation of Membrane Permeabilization and Disruption Mechanisms in Microorganisms
The principal antimicrobial action of the Ranatuerin-2 (B1576050) family of peptides is the permeabilization and disruption of microbial cell membranes. This rapid, direct assault on the physical integrity of the pathogen is a hallmark of many AMPs.
Studies on Ranatuerin-2 peptides, such as Ranatuerin-2Pb, demonstrate a rapid bactericidal process directly linked to membrane permeabilization. asm.orgnih.gov This mechanism is advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways. nih.gov The interaction begins with the cationic peptide being electrostatically attracted to the negatively charged components of the microbial cell membrane. Following this initial binding, the peptide's amphipathic structure, particularly its α-helical conformation in a membrane-like environment, facilitates its insertion into the lipid bilayer. nih.govnih.gov This insertion disrupts the membrane's structure, leading to the formation of pores or channels. The consequence of this disruption is a loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death. asm.orgnih.gov This membrane-centric action is typically non-specific, allowing these peptides to act against a broad spectrum of microorganisms. nih.gov
The ability of Ranatuerin-2 peptides to form an α-helical structure is crucial for their membrane-disrupting function. Circular dichroism (CD) spectroscopy analysis of Ranatuerin-2Pb and its analogues has shown that these peptides adopt a random coil structure in aqueous solutions but transition to a more defined α-helical conformation in membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or liposomes that mimic bacterial membranes. nih.govresearchgate.net This conformational change is a key step in their ability to compromise the bacterial membrane barrier. nih.gov
Exploration of Intracellular Targets and Cellular Responses in Pathogens
While the primary mechanism of action for Ranatuerin-2 peptides is the disruption of the cell membrane, the possibility of intracellular activity is a broader area of investigation for antimicrobial peptides in general. asm.orgmdpi.com Once the membrane is breached, peptides can potentially enter the cytoplasm and interfere with vital cellular processes. asm.org General intracellular targets for AMPs can include nucleic acids (DNA and RNA) and proteins. asm.orgmdpi.com By binding to DNA and RNA, AMPs can inhibit replication, transcription, and translation, thereby halting protein synthesis. asm.orgnih.gov Some AMPs are also known to inhibit protein folding or the function of specific enzymes. asm.org
However, for the Ranatuerin-2 family specifically, the predominant body of research points towards a mechanism that is largely, if not entirely, focused on membrane permeabilization. nih.govnih.gov Studies on peptides like Ranatuerin-2Pb emphasize their rapid killing kinetics through cell membrane disruption. nih.gov There is currently limited direct evidence to suggest that Ranatuerin-2 peptides have specific, primary intracellular targets in pathogens after membrane translocation. It is plausible that any observed intracellular effects are secondary to the initial, overwhelming damage to the cell membrane. The rapid leakage of cellular contents and dissipation of ion gradients caused by membrane disruption are often sufficient to cause cell death without the need for specific interactions with intracellular molecules. asm.org
Structure-Activity Relationship (SAR) Studies: Influence of Specific Residues and Motifs on Biological Function
The biological function of Ranatuerin-2 peptides is intrinsically linked to their primary and secondary structures. Structure-activity relationship (SAR) studies have been crucial in identifying the key residues and structural motifs that govern their antimicrobial potency and specificity.
A defining feature of many Ranatuerin-2 peptides is a C-terminal cyclic domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues. nih.govnih.gov This structural motif is prevalent among several families of amphibian AMPs. nih.gov Research on Ranatuerin-2PLx and Ranatuerin-2AW has shown that the removal or alteration of this Rana box can significantly impact biological activity. nih.govnih.gov For instance, deleting the Rana box from Ranatuerin-2PLx markedly decreased its antimicrobial and antiproliferative activities, suggesting this cyclic structure is critical for its function. nih.gov This domain may play a role in stabilizing the peptide's α-helical structure upon interaction with membranes. nih.gov However, other studies on analogues of Ranatuerin-2AW found that the disulfide bridge and Rana box were not essential for its antibacterial activity, indicating that the function of this domain may vary between different members of the Ranatuerin-2 family. nih.gov
Ranatuerin-2Pb : Possesses a net charge of +4 and exhibits broad-spectrum antimicrobial activity. nih.gov
RPa : A truncated analogue of Ranatuerin-2Pb, showed reduced antimicrobial activity against several microbial strains. nih.gov
RPb : Another truncated analogue, retained broad-spectrum antimicrobial activity, highlighting that specific regions of the peptide are more critical for its function than others. nih.gov
These studies demonstrate that a delicate balance between cationicity and hydrophobicity is necessary to achieve potent antimicrobial activity while minimizing toxicity to host cells. nih.gov Modifications such as substituting acidic amino acids with positively charged lysine (B10760008) residues have been shown to enhance the antibacterial activity of Ranatuerin-2 peptides. mdpi.com
Table 1: Physicochemical Properties of Ranatuerin-2Pb and its Analogues
| Peptide | Net Charge | Hydrophobicity | Antimicrobial Activity Spectrum |
| Ranatuerin-2Pb | +4 | 0.486 | Broad |
| RPa | +3 | 0.540 | Reduced |
| RPb | +3 | 0.613 | Broad |
Data sourced from a study on Ranatuerin-2Pb and its analogues. nih.gov
Modulation of Microorganism Biofilm Formation and Eradication Pathways
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. mdpi.com Biofilms present a significant challenge in clinical settings as they exhibit increased resistance to conventional antibiotics. nih.gov
Ranatuerin-2 peptides have demonstrated the ability to both inhibit the formation of new biofilms and eradicate existing ones. asm.orgnih.gov Studies on Ranatuerin-2Pb and its analogues, RPa and RPb, showed that these peptides possess potent activity against Staphylococcus aureus biofilms. nih.govresearchgate.net The effectiveness of these peptides against biofilms is quantified by two key measures:
Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of the peptide required to inhibit the formation of a biofilm.
Minimal Biofilm Eradication Concentration (MBEC): The lowest concentration of the peptide required to eradicate a pre-formed biofilm.
The mechanism by which AMPs like Ranatuerin-2 peptides disrupt biofilms is multifaceted. It may involve the killing of bacteria within the biofilm, the degradation of the EPS matrix, or interference with the bacterial quorum sensing systems that regulate biofilm formation. mdpi.comnih.gov The ability of these peptides to penetrate the biofilm matrix and act on the embedded bacteria is a significant advantage over many traditional antibiotics. nih.gov
Table 2: Anti-Biofilm Activity of Ranatuerin-2Pb and its Analogues against S. aureus
| Peptide | MBIC (μM) | MBEC (μM) |
| Ranatuerin-2Pb | 16 | 32 |
| RPa | 32 | 64 |
| RPb | 8 | 16 |
MBIC (Minimum Biofilm Inhibitory Concentration) and MBEC (Minimal Biofilm Eradication Concentration) values are indicative of the peptide's potency against biofilm formation and established biofilms, respectively. nih.gov
Synthetic Strategies and Analog Design in Ranatuerin 2 Research
Chemical Synthesis Methodologies for Ranatuerin-2 (B1576050) and its Analogues
The primary method for producing ranatuerin-2 peptides and their analogues is automated solid-phase peptide synthesis (SPPS). mdpi.combeilstein-journals.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.compowdersystems.com
The synthesis process generally follows these steps:
Resin Anchoring : The process starts by attaching the C-terminal amino acid to a solid support, such as a Rink amide MBHA resin or Fmoc-Cys(Trt)-Wang resin. mdpi.compowdersystems.com The use of an amide resin, like Rink amide, results in a C-terminally amidated peptide, a common modification. mdpi.com
Stepwise Elongation : The peptide chain is elongated by repeating a cycle of reactions for each amino acid. bachem.com This cycle consists of cleaving the temporary Nα-protecting group (commonly the Fmoc group, which is removed by a base like piperidine), washing the resin, and then coupling the next protected amino acid. bachem.comgoogle.com The coupling reaction is facilitated by activating agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). mdpi.com
Cleavage and Deprotection : Once the desired amino acid sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. google.comnih.gov This is typically achieved using a strong acid cocktail, such as a mixture containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions. mdpi.comnih.gov
Disulfide Bond Formation : For native ranatuerin-2 peptides containing the C-terminal "Rana box," a disulfide bridge is formed between two cysteine residues. This cyclization can be achieved through air oxidation or by dissolving the cleaved peptide in a dilute solution of hydrogen peroxide. nih.govnih.gov
Purification and Verification : The crude synthetic peptide is purified to a high degree, typically greater than 95%, using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov The identity and purity of the final peptide are confirmed using mass spectrometry, such as MALDI-TOF mass spectrometry. nih.gov
This synthetic approach is highly versatile, allowing for the creation of not only the native peptide but also a wide array of modified analogues for structure-activity relationship studies. mdpi.combeilstein-journals.org
Rational Design Principles for Bioactivity Optimization
Rational design involves making specific, targeted modifications to a peptide's primary structure to improve its desired biological functions, such as antimicrobial or anticancer potency, while potentially reducing unwanted side effects like toxicity to mammalian cells. mdpi.comrsc.org Key physicochemical properties that are often manipulated include net charge, hydrophobicity, and amphipathicity. nih.gov
Altering the amino acid sequence is a fundamental strategy for optimizing peptide function. wikipedia.orgnih.gov In ranatuerin-2 research, several types of substitutions have been explored to probe the roles of specific residues and domains. mdpi.comnih.gov
Probing the Disulfide Bridge : To understand the importance of the C-terminal cyclic "Rana box," the cysteine residues forming the disulfide bridge have been replaced. Substituting the two cysteines at positions 23 and 29 with serine, an amino acid with similar structural properties but unable to form a disulfide bond, resulted in an analogue ([Ser²³,²⁹]R2AW) with similar antibacterial activity to the parent peptide. mdpi.com This indicates that the disulfide bridge and the cyclic structure it creates are often dispensable for antibacterial action. mdpi.comnih.gov
Modulating Hydrophobicity : The type and placement of hydrophobic residues can significantly impact activity and selectivity. To further explore this, two alanine (B10760859) residues were replaced with tryptophan, a bulky and highly hydrophobic amino acid. mdpi.com While this analogue, [Trp⁶,¹⁰]R2AW(1-22)-NH₂, showed potent activity, it also exhibited strong hemolytic activity, highlighting the delicate balance required when modifying hydrophobicity. mdpi.com
| Parent Peptide | Analogue | Substitution(s) | Rationale | Observed Functional Impact | Reference |
|---|---|---|---|---|---|
| Ranatuerin-2-AW (R2AW) | [Ser²³,²⁹]R2AW | Cys²³ → Ser, Cys²⁹ → Ser | Investigate the role of the disulfide bridge. | Similar antibacterial activity to the parent peptide, suggesting the disulfide bond is dispensable for this function. | mdpi.com |
| R2AW(1-22)-NH₂ | [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | Asp⁴ → Lys, Asp¹⁹ → Lys, Ala²⁰ → Leu | Increase net positive charge (cationicity) and hydrophobicity. | Significantly optimized antibacterial and anticancer activities compared to the parent peptide. | mdpi.comnih.govnih.gov |
| R2AW(1-22)-NH₂ | [Trp⁶,¹⁰]R2AW(1-22)-NH₂ | Ala⁶ → Trp, Ala¹⁰ → Trp | Increase hydrophobicity using bulky tryptophan residues. | Enhanced antimicrobial activity but also caused strong hemolytic activity. | mdpi.com |
| Ranatuerin-2PLx (R2PLx) | S⁻²⁴-R2PLx | Lys²⁴ → Ser | Eliminate the positive charge within the cyclic loop. | Greatly impaired antibacterial activity, indicating the importance of the cationic charge in the Rana box for this peptide. | nih.gov |
Truncation, or the shortening of the peptide chain, is another key design strategy, often focused on removing specific domains like the C-terminal "Rana box" to create more linear, potentially simpler, and more synthetically accessible peptides. nih.govnih.gov
Studies have shown that simply truncating a ranatuerin-2 peptide by deleting the C-terminal cyclic domain often leads to a drastic reduction in antimicrobial and antiproliferative activities. nih.gov For example, the truncated analogue R2PLx-22, which lacked the C-terminal hexapeptide ring of Ranatuerin-2PLx, showed markedly decreased antimicrobial potency. nih.gov Similarly, a truncated version of Ranatuerin-2-AW, R2AW(1-22), was less active. nih.gov
However, this loss of activity can often be compensated for by C-terminal amidation. nih.gov Amidation is a common post-translational modification in natural AMPs that neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge. nih.govresearchgate.net This modification enhances the peptide's ability to form electrostatic interactions and hydrogen bonds with the negatively charged components of bacterial membranes, facilitating adsorption and penetration. nih.govresearchgate.net
For instance, while the truncated R2AW(1-22) was weak, the C-terminally amidated version, R2AW(1-22)-NH₂, displayed antibacterial and antibiofilm activities comparable to the full-length parent peptide. nih.gov This demonstrates that amidation can effectively compensate for the activity loss caused by removing the Rana box, likely by enhancing the peptide's interaction with bacterial membranes. nih.gov
| Parent Peptide | Analogue | Modification | Observed Functional Impact | Reference |
|---|---|---|---|---|
| Ranatuerin-2PLx | R2PLx-22 | Deletion of the C-terminal hexapeptide ring ("Rana box"). | Markedly decreased antimicrobial activity. | nih.gov |
| Ranatuerin-2-AW (R2AW) | R2AW(1-22) | Deletion of the C-terminal Rana box. | Reduced antibacterial activity and no antibiofilm activity. | nih.gov |
| Ranatuerin-2-AW (R2AW) | R2AW(1-22)-NH₂ | Deletion of the Rana box and addition of C-terminal amide. | Antibacterial and antibiofilm activity restored to levels similar to the full-length parent peptide. | nih.gov |
| Ranatuerin-2Pb | RPa | Truncation of two C-terminal amino acids (RT). | Lost antimicrobial activity against several key pathogens. | nih.govmdpi.com |
| Ranatuerin-2Pb | RPb | Truncation to 18 N-terminal amino acids with C-terminal amidation. | Retained broad-spectrum antimicrobial activity and showed decreased hemolytic effect. | nih.govmdpi.com |
Advanced Peptide Modification Techniques for Enhanced Research Utility
Beyond modifications aimed at optimizing bioactivity, other chemical alterations are employed to facilitate the study of ranatuerin-2 peptides. These techniques are crucial for investigating mechanisms of action, cellular localization, and binding targets.
One of the most common techniques is fluorescent labeling . sb-peptide.com A fluorescent dye, or fluorophore, can be covalently attached to the peptide, allowing it to be visualized using methods like fluorescence microscopy or flow cytometry. sb-peptide.com This enables researchers to track the peptide's journey to and interaction with target cells in real-time.
Common Dyes : A variety of dyes are available, such as FAM (a fluorescein (B123965) derivative), TAMRA (a rhodamine derivative), and Cyanine dyes (e.g., Cy3, Cy5), each with distinct excitation and emission wavelengths. sb-peptide.com
Attachment Sites : The dye can be attached to specific sites on the peptide. A common strategy is to label the N-terminus, as this is often less critical for the peptide's interaction with membranes compared to the C-terminus in many AMPs. researchgate.net Alternatively, if the peptide sequence contains a unique reactive group, such as the thiol group of a cysteine or the amino group of a lysine (B10760008) side chain, site-specific labeling can be achieved. researchgate.net
Another technique is the addition of an epitope tag , such as a FLAG-tag (sequence: DYKDDDDK). researchgate.net This small, well-characterized peptide sequence can be added to the N- or C-terminus during synthesis. The tag itself does not typically interfere with the peptide's function but can be readily detected using commercially available, highly specific anti-FLAG antibodies. researchgate.net This allows for the detection and quantification of the peptide in complex biological samples using standard immunology-based techniques like Western blotting or ELISA, providing a powerful tool for research when direct detection of the small peptide is difficult.
These advanced modifications are instrumental in moving beyond simple activity assays to a deeper, mechanistic understanding of how ranatuerin-2 peptides function, which is essential for their development as therapeutic agents. researchgate.net
Bioactivity Spectrum and Target Organism Research of Ranatuerin 2
Broad-Spectrum Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria
Ranatuerin-2Va and its analogues have demonstrated a broad spectrum of antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov The primary mechanism of action is believed to be the disruption of the bacterial cell membrane. mdpi.comnih.gov The positive charge of the peptide facilitates an initial electrostatic interaction with the negatively charged components of bacterial membranes. frontiersin.org
Research has shown that ranatuerin peptides can exhibit potent activity against various bacterial strains. For instance, Ranatuerin-2Pb was found to be effective against Staphylococcus aureus and Escherichia coli. nih.gov Similarly, a modified version of ranatuerin-2-AW, another member of the ranatuerin-2 (B1576050) family, displayed enhanced antimicrobial properties. mdpi.com The structural characteristics of these peptides, such as their α-helical content and amphipathicity, are crucial for their bactericidal effects. nih.gov
The table below summarizes the minimum inhibitory concentrations (MICs) of a ranatuerin-2 peptide and its analogues against several bacterial strains, illustrating their antimicrobial efficacy.
| Peptide/Analogue | S. aureus (NCTC 10788) MIC (µM) | E. coli (ATCC 8379) MIC (µM) | MRSA (NCTC 12493) MIC (µM) | P. aeruginosa (ATCC 9027) MIC (µM) | K. pneumoniae (ATCC 43816) MIC (µM) | E. faecalis (NCTC 12697) MIC (µM) |
| R2AW | 32 | 32 | >256 | >256 | >256 | >256 |
| [Ser23,29]R2AW | 64 | 64 | 256 | >256 | 256 | 256 |
| R2AW(1-22) | >256 | >256 | >256 | >256 | >256 | >256 |
| R2AW(1-22)-NH2 | 64 | 64 | 256 | >256 | 256 | 256 |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | 4 | 8 | 4 | 16 | 16 | 16 |
Data sourced from a study on Ranatuerin-2AW and its analogues. nih.gov
Antifungal Research: Efficacy against Fungal Pathogens
The bioactivity of ranatuerin peptides extends to fungal pathogens. nih.gov The rise of antifungal resistance necessitates the development of novel therapeutic agents, and AMPs like this compound are promising candidates. mdpi.comamr-action.au The mechanisms underlying antifungal activity are often similar to their antibacterial action, involving interaction with and disruption of the fungal cell membrane. nih.gov
Studies have shown that ranatuerin peptides can inhibit the growth of clinically relevant fungi. For example, Ranatuerin-2Pb demonstrated activity against Candida albicans. nih.gov Another peptide from this family, Ranatuerin-2PLx, also exhibited broad-spectrum antimicrobial effects, which included activity against various microorganisms. nih.gov The development of resistance to these peptides is considered less likely compared to conventional antifungal drugs due to their non-specific membrane-targeting mechanism. nih.gov
The antifungal efficacy of these peptides is often evaluated by determining their minimum inhibitory concentration (MIC) against various fungal species.
| Peptide/Analogue | C. albicans (NCPF 1467) MIC (µM) |
| Ranatuerin-2Pb | 8 |
| RPa | >256 |
| RPb | 16 |
Data sourced from a study on Ranatuerin-2Pb and its analogues. nih.gov
Anti-biofilm Mechanisms and Inhibition Studies
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics. nih.govresearchgate.net Antimicrobial peptides, including those from the ranatuerin family, have shown potential in both preventing biofilm formation and eradicating established biofilms. nih.govnih.gov The mechanisms of anti-biofilm activity can involve inhibiting bacterial adhesion to surfaces, disrupting the biofilm matrix, or killing the bacteria within the biofilm. nih.govmdpi.com
Research on a ranatuerin-2 analogue, [Ser23,29]R2AW, showed it possessed anti-biofilm activity against S. aureus and E. coli. nih.gov The ability of these peptides to target biofilms is a significant advantage over many traditional antibiotics, which are often ineffective against these resilient bacterial communities. mdpi.comfrontiersin.org
The table below presents the minimum biofilm inhibitory concentration (MBIC) for a ranatuerin peptide and its analogues, indicating their capacity to prevent biofilm formation.
| Peptide/Analogue | S. aureus (NCTC 10788) MBIC (µM) | E. coli (NCTC 10418) MBIC (µM) |
| R2AW | 64 | 128 |
| [Ser23,29]R2AW | 128 | 128 |
| R2AW(1-22) | >256 | >256 |
| R2AW(1-22)-NH2 | 128 | 256 |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | 8 | 16 |
Data sourced from a study on Ranatuerin-2AW and its analogues. nih.gov
Antitumorigenic Activity Research and Related Mechanisms
In addition to their antimicrobial properties, some antimicrobial peptides have been found to exhibit anticancer activity. frontiersin.orgnih.gov The rationale behind this dual activity lies in the similarities between bacterial and cancer cell membranes, both of which can be negatively charged, making them susceptible to the cationic nature of these peptides. nih.gov
A study on Ranatuerin-2PLx revealed its ability to inhibit the proliferation of several human cancer cell lines, with a particularly potent effect on prostate cancer cells (PC-3). nih.gov The proposed mechanism involves the peptide inducing apoptosis (programmed cell death) in the cancer cells. This is supported by findings that show limited release of lactate (B86563) dehydrogenase (LDH), suggesting a mechanism that may not be solely based on membrane lysis. nih.gov The selectivity of these peptides for cancer cells over normal mammalian cells is a critical aspect of their therapeutic potential. nih.gov
The antiproliferative activity of Ranatuerin-2PLx against various cancer cell lines is summarized in the table below, presented as IC50 values (the concentration required to inhibit the growth of 50% of the cells).
| Cell Line | IC50 (µM) |
| PC-3 (Prostate cancer) | 5.79 |
| H157 (Lung cancer) | 8.86 |
| U251MG (Glioblastoma) | 10.97 |
| MCF-7 (Breast cancer) | 14.23 |
| BxPC-3 (Pancreatic cancer) | 20.19 |
Data sourced from a study on Ranatuerin-2PLx. nih.gov
Ecological and Evolutionary Significance of Ranatuerin 2
Role of Ranatuerin-2 (B1576050) in Amphibian Innate Immune Defense Systems
Ranatuerin-2 peptides are a crucial component of the innate immune system of many amphibian species, particularly those in the Ranidae family. nih.govmdpi.com These peptides are synthesized and stored in specialized granular glands within the frog's skin and are secreted as a first line of defense against invading microorganisms when the animal is injured or under stress. mdpi.comnih.gov As host defense peptides, they provide immediate, non-specific protection, cleansing wounds and preventing infections. nih.govnsf.gov
The primary mechanism of action for ranatuerin-2 peptides involves the disruption of microbial cell membranes. vulcanchem.com The peptides are typically cationic and amphipathic, meaning they have both positively charged and hydrophobic regions. nih.gov This structure allows them to selectively bind to the negatively charged surfaces of bacterial and fungal membranes and subsequently insert themselves into the lipid bilayer. nih.govvulcanchem.com In membrane-mimicking environments, these peptides adopt an α-helical conformation, which facilitates the formation of pores or channels in the membrane. vulcanchem.comnih.gov This disruption leads to the leakage of essential cellular contents and ultimately causes the death of the pathogen. nih.govvulcanchem.com
Ranatuerin-2 peptides exhibit broad-spectrum antimicrobial activity. nih.gov They have been shown to be effective against a range of Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. mdpi.comvulcanchem.com Furthermore, their defensive capabilities extend to fungi, including Candida albicans. mdpi.com Of particular ecological importance is their potent inhibitory action against the chytrid fungi Batrachochytrium dendrobatidis (Bd) and Batrachochytrium salamandrivorans (Bsal), which are responsible for devastating amphibian population declines worldwide. frontiersin.org The effectiveness of these peptides against such significant pathogens underscores their vital role in amphibian survival. frontiersin.org However, the specific potency and spectrum of activity can vary considerably among different ranatuerin-2 variants. nsf.govnih.govmdpi.com For example, ranatuerin-2CHb has broad-spectrum activity, while ranatuerin-2ONa is inactive against S. aureus. nih.gov
| Peptide | Source Species | Target Microorganism | Minimum Inhibitory Concentration (MIC) in μM | Reference |
|---|---|---|---|---|
| Ranatuerin-2CSa | Rana cascadae | Escherichia coli | 32 | elkhornsloughctp.org |
| Ranatuerin-2CSa | Rana cascadae | Staphylococcus aureus | 32 | elkhornsloughctp.org |
| Ranatuerin-2Pb | Rana pipiens | Staphylococcus aureus | 4 | nih.gov |
| Ranatuerin-2Pb | Rana pipiens | Escherichia coli | 8 | nih.gov |
| Ranatuerin-2Pb | Rana pipiens | Candida albicans | 8 | nih.gov |
| Ranatuerin-2 peptides (mixture) | Ngäbe-Buglé leopard frog | Batrachochytrium dendrobatidis (Bd) | 12.5 | frontiersin.org |
| Ranatuerin-2 peptides (mixture) | Ngäbe-Buglé leopard frog | Batrachochytrium salamandrivorans (Bsal) | 3.13 | frontiersin.org |
Evolutionary Trajectories and Genetic Diversity of Ranatuerin-2 Encoding Genes
The genes that encode ranatuerin-2 peptides are characterized by remarkable diversity, which is a product of strong evolutionary pressures. nsf.govnih.gov While members of the ranatuerin-2 family share a common structural motif—a C-terminal cyclic domain formed by a disulfide bridge, often called a "Rana box"—their primary amino acid sequences are poorly conserved across different species. nih.govmdpi.comcore.ac.uk This high degree of sequence variation is a hallmark of adaptive evolution, likely driven by the constant need to counteract a diverse and evolving array of pathogens. frontiersin.orgnih.gov
Evidence for this adaptive evolution is particularly strong in studies of the northern leopard frog, Rana pipiens. Research has revealed that the Ranatuerin2 gene locus has undergone a positive selective sweep, a process where a beneficial new mutation and its linked DNA become fixed in a population, reducing genetic variation. nih.gov A paralogous locus, Ranatuerin2b, which arose from a gene duplication event, also shows signs of a selective sweep, indicating that these peptides are under intense and repeated selection. nih.gov It is hypothesized that fungal pathogens like Batrachochytrium dendrobatidis may be a major selective force driving this rapid evolution. frontiersin.org
Several genetic mechanisms contribute to the diversity of ranatuerin-2 peptides. Gene duplication, as seen with the Ranatuerin2b locus, creates new genetic material that can evolve to perform new or specialized functions. elkhornsloughctp.orgnih.gov Additionally, alternative splicing of the gene transcripts has been identified as another source of variation, allowing a single gene to produce multiple distinct peptide products. researchgate.net This genetic variability is so pronounced and species-specific that the amino acid sequences of ranatuerin-2 peptides have become valuable molecular markers for inferring phylogenetic relationships and resolving taxonomic uncertainties among ranid frogs. elkhornsloughctp.orgcore.ac.ukresearchgate.net
| Peptide | Source Species | Amino Acid Sequence | Reference |
|---|---|---|---|
| Ranatuerin-2CSa | Rana cascadae | GILSSFKGVAKGVAKDLAGKLLETLKCKITGC | elkhornsloughctp.org |
| Ranatuerin-2AUa | Rana aurora | GILGSFKGVAKGVAKDLAGKLLDTLKCKITGC | elkhornsloughctp.org |
| Ranatuerin-2MUa | Rana muscosa | GILGSFKGIAKGVAKDLAGKLLDTLKCKITGC | elkhornsloughctp.org |
| Ranatuerin-2DRa | Rana draytonii | GLLSSLKGVAKGVAKDLASKLLDSLKCKITGC | elkhornsloughctp.org |
| Ranatuerin-2BYa | Rana boylii | GLLSSLKGVAKGVAKDLASKLLDSLKCKITGC | elkhornsloughctp.org |
| Ranatuerin-2LUa | Rana luteiventris | GLLSSLKGVAKGVAKDLAGKLLDSLKCKVTGC | elkhornsloughctp.org |
Environmental and Biogeographical Factors Influencing Ranatuerin-2 Peptide Distribution
The distribution and specific types of ranatuerin-2 peptides expressed by amphibians are not uniform across their range but are significantly influenced by biogeographical location and local environmental factors. uzh.ch These peptides are found widely in ranid frogs across both North America and Eurasia, but the composition of this defensive arsenal (B13267) can differ substantially even between populations of the same species. mdpi.comelkhornsloughctp.org
A compelling example of this phenomenon is seen in the northern leopard frog, Rana pipiens. Studies have revealed that geographically isolated populations from different regions of the United States (such as Michigan, Minnesota, and Vermont) express distinct patterns of ranatuerin-2 peptides, including variants like ranatuerin-2P, ranatuerin-2Pb, and ranatuerin-2Pc. uzh.ch These variations in the expressed peptide repertoire are linked to differences in the distribution of the underlying alleles within each population. uzh.ch
| Peptide | Michigan Population | Vermont Population | Minnesota Population | Reference |
|---|---|---|---|---|
| Ranatuerin-2P | Clearly Detected | Detected | Low Levels Detected | uzh.ch |
| Ranatuerin-2Pb | Not Detected | Clearly Detected | Not Detected | uzh.ch |
| Ranatuerin-2Pc | Clearly Detected | Not Detected | Low Levels Detected | uzh.ch |
Advanced Methodologies and Future Directions in Ranatuerin 2 Research
Proteomic and Transcriptomic Approaches in Novel Ranatuerin-2 (B1576050) Discovery
The discovery of novel ranatuerin-2 peptides has been significantly accelerated by the integration of proteomic and transcriptomic techniques. A powerful and widely used transcriptomic method is "shotgun" cloning, which involves the construction and screening of cDNA libraries derived from the skin secretions of frogs. mdpi.comvulcanchem.comportlandpress.com This approach allows researchers to identify the precursor proteins of ranatuerin-2 peptides, which typically consist of a signal peptide, an acidic spacer region, and the mature peptide sequence. mdpi.comvulcanchem.comresearchgate.net The mature peptide is released following cleavage at a specific propeptide convertase site. mdpi.comvulcanchem.com
For instance, this "shotgun" cloning technique has been successfully used to identify novel ranatuerin peptides from the skin secretions of various frog species, including Amolops wuyiensis and Rana pipiens. mdpi.comresearchgate.net In a study on the Heilongjiang brown frog (Rana amurensis), researchers demonstrated that both peptidomic and transcriptomic components persist in dried skin, a material used in traditional Chinese medicine. nih.gov Through the construction of a cDNA library from this dried skin, they successfully cloned the precursors of five antimicrobial peptides, two of which were identified as homologs of the ranatuerin-2 family. nih.gov
Proteomic techniques, primarily high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS/MS), are then employed to isolate and structurally characterize the mature peptides from the skin secretions. portlandpress.comresearchgate.net This combination of transcriptomics and proteomics provides a comprehensive understanding of the peptide's genetic blueprint and its final, active form. The use of bioinformatics to analyze the vast amount of data generated from genome and transcriptome sequencing is also proving to be a valuable tool in the discovery of new antimicrobial peptides from untapped sources like tadpoles. dntb.gov.uaresearchgate.net
Table 1: Examples of Ranatuerin-2 Peptides Discovered Through Proteomic and Transcriptomic Approaches
| Peptide Name | Source Organism | Method of Discovery | Reference |
| Ranatuerin-2-AW (R2AW) | Amolops wuyiensis | "Shotgun" cloning of cDNA library | mdpi.com |
| Ranatuerin-2Pb | Rana pipiens | "Shotgun" cloning and MS/MS | researchgate.netnih.gov |
| Ranatuerin-2AMa | Rana amurensis | cDNA library from dried skin | nih.gov |
| Ranatuerin-2AMb | Rana amurensis | cDNA library from dried skin | nih.gov |
| Ranatuerin-2PLx | Rana palustris | "Shotgun" cloning and mass spectrometry | portlandpress.com |
Computational Modeling and Molecular Dynamics Simulations for Peptide-Target Interactions
Understanding the three-dimensional structure of ranatuerin-2 peptides and how they interact with bacterial membranes is crucial for designing more effective analogues. Computational modeling and molecular dynamics (MD) simulations have become indispensable tools in this endeavor. These techniques allow researchers to visualize and analyze the dynamic behavior of peptides at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. biorxiv.orgbiorxiv.orguq.edu.au
For example, MD simulations have been used to model the interaction of ranatuerin peptides with membrane-mimicking environments. biorxiv.org These simulations can predict the peptide's conformational changes upon membrane binding, its preferred orientation and location within the membrane, and the energetic favorability of these interactions. biorxiv.orgnih.gov Studies on ranatuerin-2CSa have utilized proton NMR spectroscopy in conjunction with molecular modeling to determine its solution structure. nih.govnih.gov While the peptide lacks a defined secondary structure in an aqueous solution, in a membrane-mimicking environment, it adopts a helix-turn-helix conformation. nih.govnih.gov
MD simulations have also shed light on the mechanism of membrane disruption by ranatuerin peptides. It is believed that their membranolytic action may involve membrane bulging and the extraction of lipids, representing a novel mechanism of action. researchgate.net Furthermore, these computational approaches are vital for understanding the role of specific structural features, such as the conserved "Rana box" – a cyclic domain formed by a disulfide bridge at the C-terminus. vulcanchem.com Deleting this conserved loop has been shown to drastically reduce the biological activity of ranatuerin-2 peptides, highlighting its importance in maintaining the peptide's potency. portlandpress.com
Development of High-Throughput Screening Assays for Ranatuerin-2 Analogue Characterization
The rational design and synthesis of ranatuerin-2 analogues with enhanced antimicrobial activity and reduced toxicity necessitate the use of high-throughput screening (HTS) assays. These assays allow for the rapid and efficient characterization of large libraries of peptide variants. nih.govcreative-biolabs.com
A variety of HTS methods are available for screening antimicrobial peptides. The SPOT technique, for instance, enables the parallel synthesis of peptide arrays on a cellulose (B213188) support, which can then be directly used in screening assays. springernature.com For enhanced sensitivity, luminescence-based assays have been developed. These assays utilize bacterial strains engineered to express a luminescence-encoding gene, where the intensity of the emitted light is directly proportional to the bacterial energy level, providing a rapid measure of antimicrobial activity. springernature.com
Cell-free protein expression systems offer another powerful HTS approach. These systems can produce and assess the antimicrobial activity of peptides in a short timeframe, often within 36 hours, without the need for laborious cloning or peptide purification steps. mdpi.com Furthermore, vesicle-based HTS strategies, which screen for peptide activity against lipid vesicles mimicking bacterial membranes, have proven effective in the discovery of broad-spectrum antimicrobial peptides. nih.gov
The characterization of ranatuerin-2 analogues typically involves determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria. mdpi.com Additionally, assays to assess their ability to inhibit and eradicate biofilms are also crucial. nih.gov
Table 2: High-Throughput Screening Methodologies for Antimicrobial Peptide Characterization
| Screening Method | Principle | Advantages | Reference |
| SPOT Technique | Parallel synthesis of peptide arrays on a solid support for direct screening. | Cost-effective, highly parallel. | springernature.com |
| Luminescence-based Assays | Use of luminescent bacterial strains to measure antimicrobial activity based on light output. | High sensitivity, rapid results. | springernature.com |
| Cell-free Protein Expression | In vitro synthesis and screening of peptides, eliminating the need for cell culture. | Fast, suitable for high-throughput screening. | mdpi.com |
| Vesicle-based Screens | Screening of peptides against artificial lipid vesicles that mimic bacterial membranes. | Effective for discovering broad-spectrum peptides with membrane-permeabilizing activity. | nih.gov |
Research into Bacterial Resistance Mechanisms to Ranatuerin-2
Despite the promise of ranatuerin-2 peptides as novel antimicrobial agents, the potential for bacteria to develop resistance remains a significant concern. Understanding the mechanisms by which bacteria might resist these peptides is crucial for the development of robust and long-lasting therapeutic strategies. royalsocietypublishing.orgmdpi.com
Bacteria have evolved a variety of mechanisms to counteract the effects of antimicrobial peptides. genome.jpnih.gov These can be broadly categorized as follows:
Proteolytic Degradation: Bacteria can secrete proteases that degrade the antimicrobial peptides, rendering them inactive. royalsocietypublishing.org
Modification of the Cell Surface: Bacteria can alter the composition of their cell envelope to reduce the binding affinity of cationic peptides like ranatuerin-2. This can be achieved by modifying anionic components with cationic molecules, thereby reducing the electrostatic attraction. genome.jp
Efflux Pumps: Some bacteria possess membrane-bound pumps that can actively transport the antimicrobial peptides out of the cell. royalsocietypublishing.org
Biofilm Formation: The production of an extracellular matrix, such as in biofilms, can trap or impede the diffusion of antimicrobial peptides, preventing them from reaching the bacterial cells. nih.gov
Sequestration: Bacteria may secrete proteins that bind to and neutralize the antimicrobial peptides. royalsocietypublishing.org
Research into these resistance mechanisms is ongoing and is critical for anticipating and overcoming potential challenges in the clinical application of ranatuerin-2 and other antimicrobial peptides. sci-hub.se By understanding how bacteria might fight back, researchers can design next-generation peptides that are less susceptible to these resistance strategies.
Q & A
Q. What experimental methods are recommended for structural characterization of Ranatuerin-2Va?
To confirm the molecular structure of this compound, use a combination of nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments for proton and carbon assignments) and high-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns . X-ray crystallography is advisable if crystalline forms are obtainable. For purity assessment, employ reversed-phase HPLC with UV detection and compare retention times against synthetic standards .
Q. How can researchers validate the bioactivity of this compound in in vitro assays?
Design dose-response experiments using cell-based assays (e.g., viability assays for cytotoxicity or fluorescence-based readouts for receptor binding). Include positive and negative controls to minimize false positives. Statistical validation via ANOVA or non-parametric tests (e.g., Kruskal-Wallis) is critical for reproducibility. Ensure batch-to-batch consistency by testing multiple synthetic lots of the compound .
Q. What are the best practices for synthesizing this compound with high yield?
Optimize solid-phase peptide synthesis (SPPS) protocols by adjusting coupling reagents (e.g., HATU vs. HBTU) and resin types (e.g., Wang vs. Rink amide). Monitor reaction efficiency via LC-MS at each step. Post-synthesis, purify using preparative HPLC with gradient elution and characterize intermediates with FTIR to confirm functional groups .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s pharmacological mechanisms across studies?
Conduct a systematic meta-analysis of existing data to identify variables such as assay conditions (e.g., cell lines, incubation times) or dosage discrepancies. Use molecular dynamics simulations to explore conformational changes in target proteins under different pH or temperature conditions. Validate hypotheses via knock-in/knockout models to isolate specific pathways .
Q. What strategies improve the stability of this compound in physiological environments?
Perform stability assays in simulated biological fluids (e.g., plasma, gastric fluid) with LC-MS monitoring. Modify the peptide backbone via PEGylation or D-amino acid substitutions to resist enzymatic degradation. Compare half-life metrics (t½) across modified vs. native forms and use circular dichroism (CD) to assess structural integrity post-modification .
Q. How can computational modeling enhance the design of this compound analogs with higher specificity?
Apply molecular docking (e.g., AutoDock Vina) to screen virtual libraries against target receptors. Prioritize analogs with lower binding energy (ΔG) and validate via surface plasmon resonance (SPR) for kinetic analysis (ka/kd). Use QSAR models to predict ADMET properties and eliminate candidates with poor bioavailability .
Q. What experimental controls are critical when studying this compound’s off-target effects?
Include:
- Sham controls : Vehicle-only treatments to isolate solvent effects.
- Genetic controls : CRISPR-edited cells lacking the target receptor.
- Pharmacological controls : Co-administration with known inhibitors/agonists. Data should be normalized to baseline activity and analyzed using false discovery rate (FDR) correction for high-throughput screens .
Data Analysis and Reproducibility
Q. How should researchers handle batch variability in this compound synthesis?
Document synthesis parameters (e.g., temperature, solvent ratios) in a standardized protocol. Use principal component analysis (PCA) on NMR or HPLC chromatograms to identify outlier batches. Establish acceptance criteria (e.g., ≥95% purity) and discard batches failing orthogonal validation (e.g., bioactivity assays) .
Q. What statistical methods are appropriate for reconciling conflicting dose-response data?
Q. How to ensure compliance with FAIR principles when publishing this compound data?
Deposit raw datasets (spectra, assay results) in repositories like Zenodo or ChEMBL with unique DOIs. Annotate metadata using controlled vocabularies (e.g., MeSH terms for bioactivity). Provide synthetic protocols in Supplementary Information, adhering to the MIBBI checklist for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
